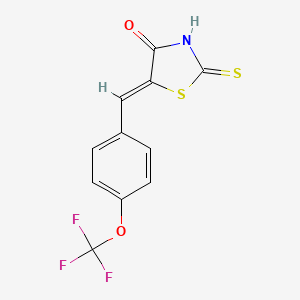
(Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one” is a compound that belongs to the class of thiazolidine motifs . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .
Molecular Structure Analysis
Thiazolidine motifs are heterocyclic five-membered moieties with sulfur at the first position and nitrogen at the third position . The specific molecular structure of “this compound” is not detailed in the retrieved papers.Applications De Recherche Scientifique
Crystallographic and Computational Studies
The structural analysis of thiazolidin-4-one derivatives has been a subject of interest. For instance, the crystal structure, Hirshfeld surface analysis, and computational studies have been used to characterize derivatives, revealing insights into their molecular geometry, intra- and intermolecular contacts, and theoretical calculations supporting X-ray diffraction findings (Khelloul et al., 2016). Such studies are crucial for understanding the physical and chemical properties of these compounds, laying a foundation for their further applications in medicinal chemistry and material science.
Synthesis and Chemical Reactivity
The synthesis of thiazolidin-4-one derivatives has been explored through various chemical reactions, yielding compounds with potential biological activities. For example, reactions with nitrile oxides produce compounds with distinct structural features, showcasing the versatility of thiazolidin-4-ones as synthons in organic synthesis (Kandeel & Youssef, 2001). Moreover, microwave synthesis has been employed to design libraries of 1,3-thiazolidin-4-ones, indicating a modern approach to efficient and rapid chemical synthesis (Bourahla et al., 2021).
Antimicrobial and Anticancer Activity
Several studies have focused on the biological activities of thiazolidin-4-one derivatives. The synthesis and evaluation of novel derivatives have shown promising antimicrobial and anticancer activities, suggesting potential therapeutic applications. For instance, compounds have demonstrated activity against various cancer cell lines, highlighting the potential of thiazolidin-4-ones in oncology research (Havrylyuk et al., 2010). Additionally, the antimicrobial activity of these derivatives against different bacterial strains has been reported, further emphasizing their significance in developing new antimicrobial agents (El-Gaby et al., 2009).
Mécanisme D'action
Target of Action
Thiazolidin-4-one derivatives, to which this compound belongs, have been extensively researched for their significant anticancer activities .
Mode of Action
Thiazolidin-4-one derivatives are known to inhibit various enzymes and cell lines, contributing to their role in anticancer activity .
Biochemical Pathways
Thiazolidin-4-one derivatives are known to exhibit diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Pharmacokinetics
Thiazolidin-4-one derivatives have been the subject of various synthetic approaches to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
It has been noted that thiazolidin-4-one derivatives can reduce the viability and proliferation of certain cell lines more efficiently compared to normal thiazolidin-4-one derivatives .
Action Environment
The synthesis of thiazolidin-4-one derivatives has been explored using various agents, including green synthesis, which could potentially influence the compound’s action in different environments .
Analyse Biochimique
Biochemical Properties
The biochemical properties of (Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one are largely determined by its thiazolidinedione nucleus . This nucleus is present in numerous biological compounds and is involved in the control of various physiological activities . The compound has been found to exhibit good bactericidal activity against various Gram-positive and Gram-negative bacteria . The bactericidal activity of thiazolidinediones derivatives depends on the substitution on the heterocyclic thiazolidine ring .
Cellular Effects
The cellular effects of this compound are not fully understood. Thiazolidinediones have been reported to exhibit a broad range of effects on cells. For instance, they have been found to exhibit antimicrobial activity against various bacterial strains . In addition, they have been reported to possess antidiabetic properties, suggesting that they may influence cellular metabolism .
Molecular Mechanism
Thiazolidinediones have been reported to interact with various biomolecules . For instance, they have been found to exhibit affinity towards COX-2, acetylcholinesterase, aldose reductase, and thyroid hormone receptor alpha .
Temporal Effects in Laboratory Settings
Thiazolidinediones have been reported to exhibit a fast and efficient reaction with aliphatic aldehydes and 1,2-aminothiols .
Dosage Effects in Animal Models
Thiazolidinediones have been reported to exhibit antidiabetic effects in animal models .
Metabolic Pathways
Thiazolidinediones have been reported to interact with various enzymes .
Transport and Distribution
Thiazolidinediones have been reported to exhibit a broad range of pharmacological activities, suggesting that they may interact with various transporters or binding proteins .
Subcellular Localization
Thiazolidinediones have been reported to exhibit a broad range of pharmacological activities, suggesting that they may be directed to specific compartments or organelles .
Propriétés
IUPAC Name |
(5Z)-2-sulfanylidene-5-[[4-(trifluoromethoxy)phenyl]methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2S2/c12-11(13,14)17-7-3-1-6(2-4-7)5-8-9(16)15-10(18)19-8/h1-5H,(H,15,16,18)/b8-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPPNIWVGZZPJT-YVMONPNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=S)S2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

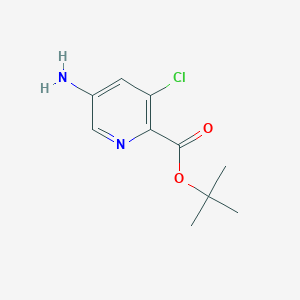
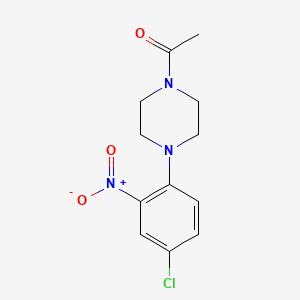
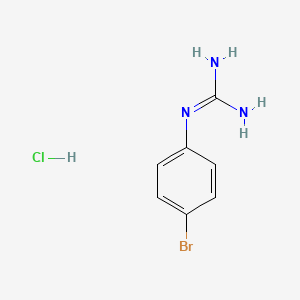
![2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2606513.png)

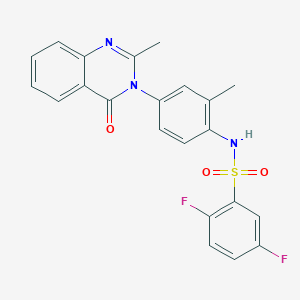
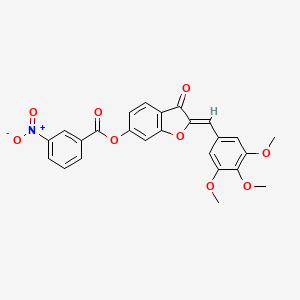
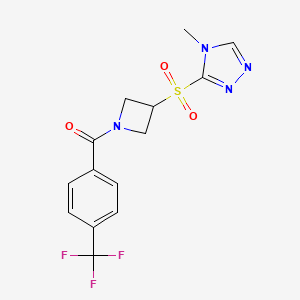

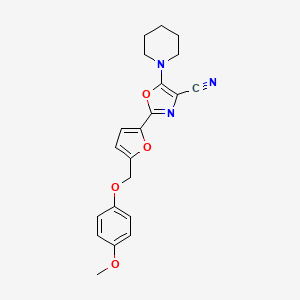
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2606520.png)
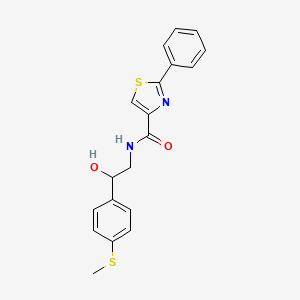
![1-((4-benzylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one](/img/structure/B2606524.png)
![methyl 4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)benzoate](/img/structure/B2606525.png)